molecular formula C18H26N2O3 B13122511 tert-Butyl (S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate CAS No. 796046-10-1

tert-Butyl (S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate

Cat. No.: B13122511
CAS No.: 796046-10-1
M. Wt: 318.4 g/mol
InChI Key: AIOJVKFAZBSPMS-HNNXBMFYSA-N
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Description

tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a phenyl group, and a piperidine ring, making it a complex and interesting molecule for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed synthesis, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement to form the carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can modify proteins through carbamylation, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate include:

Uniqueness

What sets tert-Butyl(S)-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl)carbamate apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. The presence of the piperidine ring and phenyl group enhances its potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

796046-10-1

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(14-10-6-4-7-11-14)16(21)20-12-8-5-9-13-20/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3,(H,19,22)/t15-/m0/s1

InChI Key

AIOJVKFAZBSPMS-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCCC2

Origin of Product

United States

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